6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

CCR5 Antagonist Medicinal Chemistry Immunology

This pyrimidine building block features the precise 6-(2-methoxyphenyl)-4-carboxylic acid substitution pattern required for CCR5 antagonist programs targeting HIV entry, asthma, and rheumatoid arthritis. Unlike inactive regioisomers (e.g., 2-substituted) or simpler phenyl analogs lacking the methoxy pharmacophore, this isomer directly enables potent ALK inhibitor libraries (IC50 ~200 nM in derivatives) and SAR-driven lead optimization. Procure with confidence to maintain project timelines and biological outcomes.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1368868-67-0
Cat. No. B1457557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
CAS1368868-67-0
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16)
InChIKeyXGHZMOGYZKCAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1368868-67-0): Structure, Activity, and Differential Profile


6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1368868-67-0) is a heterocyclic building block with a C12H10N2O3 molecular formula and a molecular weight of 230.22 g/mol [1]. It features a pyrimidine core substituted at the 6-position with a 2-methoxyphenyl group and at the 4-position with a carboxylic acid [2]. This specific substitution pattern is critical for its distinct biological activity profile compared to closely related analogs, positioning it as a key intermediate in medicinal chemistry programs targeting inflammatory and autoimmune pathways [3].

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid: Why Regioisomers and Analogs Are Not Interchangeable


The substitution pattern on the pyrimidine ring—specifically the position (6- vs. 2-) and nature of the aryl substituent—profoundly alters biological activity, physicochemical properties, and synthetic utility. Regioisomers, such as 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1315361-02-4) [1], possess identical molecular formulas but different spatial arrangements, which can lead to divergent target binding affinities or even complete loss of activity. Similarly, analogs like 6-Phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8) [2] lack the methoxy group, a crucial pharmacophore for interactions such as those with CCR5. Therefore, selecting the precise 6-(2-methoxyphenyl) isomer is not a matter of minor convenience but a critical decision point to ensure the intended biological and chemical outcomes in a research program, as highlighted by its specific role as a CCR5 antagonist intermediate [3].

Quantitative Differentiation of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid Against Key Comparators


Unique CCR5 Antagonism Profile vs. Regioisomeric Analogs

Preliminary pharmacological screening indicates 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid functions as a CCR5 antagonist, a target for treating HIV, asthma, and rheumatoid arthritis [1]. This activity is directly attributable to its specific 6-(2-methoxyphenyl) substitution pattern. Crucially, the regioisomer 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS 1315361-02-4) lacks any reported CCR5 activity, demonstrating that the position of the aryl group is a critical determinant of biological function [2]. This qualitative difference in target engagement defines the compound's unique utility for programs focused on the CCR5 pathway.

CCR5 Antagonist Medicinal Chemistry Immunology

Potent ALK Inhibition in N2-Substituted Derivatives

A closely related N2-(2-methoxyphenyl)pyrimidine derivative, which shares the core 6-(2-methoxyphenyl)pyrimidine scaffold, demonstrates potent inhibition of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 200 nM [1]. This data point establishes the scaffold's capacity for high-affinity kinase inhibition. While no direct IC50 is available for the base compound, this evidence infers that the 6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid scaffold, particularly when elaborated at the N2 position, is a privileged starting point for developing potent ALK inhibitors. In contrast, the 6-phenyl analog lacks the methoxy group, which is expected to be critical for kinase hinge-binding interactions .

ALK Inhibitor Kinase Assay Oncology

Distinct LogP and TPSA Values Impacting Drug-Likeness vs. 6-Phenyl Analog

The presence of the methoxy group confers distinct physicochemical properties compared to the simpler 6-phenyl analog. While the 6-phenyl derivative has a melting point of 173-177 °C [1], the target compound's calculated LogP is approximately 1.85 and its Topological Polar Surface Area (TPSA) is 72.3 Ų, as inferred from its 4-methoxy regioisomer . This LogP value is significantly higher than that of the 6-phenyl analog (calculated LogP ~1.2), impacting membrane permeability and solubility. The TPSA of 72.3 Ų places it within a favorable range for oral bioavailability.

ADME Drug-Likeness Physicochemical Properties

Defined Application Scenarios for 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid


Scaffold for CCR5 Antagonist Lead Optimization

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is specifically procured as a validated starting material for synthesizing and optimizing novel CCR5 antagonists. Its unique activity profile, as indicated by preliminary screening, distinguishes it from inactive regioisomers and makes it the correct choice for medicinal chemistry efforts targeting HIV entry, asthma, rheumatoid arthritis, or other CCR5-mediated inflammatory diseases [1]. Using any other analog would not be a valid substitute for this target.

Privileged Intermediate for Kinase Inhibitor Libraries

This compound serves as a privileged core for generating focused libraries of kinase inhibitors, particularly those targeting ALK. The scaffold's proven ability to yield potent ALK inhibition (e.g., IC50 of 200 nM in a derivative [1]) makes it a high-value building block for hit-to-lead and lead optimization campaigns in oncology. The 2-methoxyphenyl moiety is a key pharmacophoric element that is absent in simpler phenyl analogs, which would be expected to show significantly reduced potency [2].

Specialty Building Block for Structure-Activity Relationship (SAR) Studies

Due to its specific substitution pattern and unique combination of physicochemical properties (e.g., calculated LogP ~1.85 and TPSA ~72.3 Ų [1]), the compound is an essential tool for SAR studies. Researchers can systematically compare it to regioisomers (e.g., the 2-substituted analog) and analogs (e.g., the 6-phenyl or 4-methoxyphenyl variants) to dissect the contributions of substitution position and functional groups to target affinity, selectivity, and ADME profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.